5-Bromo-3-(trifluoromethyl)picolinaldehyde
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Overview
Description
“5-Bromo-3-(trifluoromethyl)picolinaldehyde” is a chemical compound with the molecular formula C7H3BrF3NO . It is used in scientific research and has diverse applications ranging from drug synthesis to catalysis.
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 4-bromo-2-trifluro toluidine as a raw material, which undergoes acetylization, nitration, deacetylation, deaminization, and reduction to produce the target product . The overall yield of this process is reported to be 43% .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a picolinaldehyde group with a bromo and a trifluoromethyl substituent . The average mass of the molecule is 254.004 Da, and the monoisotopic mass is 252.934998 Da .
Scientific Research Applications
Synthesis of Functionalized Pyridine Derivatives : 5-Bromo-3-(trifluoromethyl)picolinaldehyde is used in the synthesis of a range of functionalized pyridine derivatives. For instance, Song et al. (2004) utilized it in the efficient synthesis of 5-bromopyridyl-2-magnesium chloride, which serves as a key intermediate for the preparation of Lonafarnib, a potent anticancer agent (Song et al., 2004).
Catalysis and Ligand Synthesis : Wang et al. (2011) reported the preparation of CNN pincer palladium(II) and ruthenium(II) complexes from this compound-derived ligands. These complexes showed promising catalytic activity in various reactions, including allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).
Metal-Templated Multicomponent Assemblies : You et al. (2011) described using derivatives of this compound in metal-templated tris-(2-picolyl)amine-like multicomponent assemblies. This approach has potential applications in molecular recognition and sensing (You et al., 2011).
Preparation of N-Heterocyclic Carbenes (NHCs) : Hutt and Aron (2011) reported a three-component coupling reaction involving substituted picolinaldehydes to produce imidazo[1,5-a]pyridinium ions, providing an efficient method for preparing NHCs useful in various applications (Hutt & Aron, 2011).
Development of CO2 Binding Compounds : Stichauer et al. (2017) synthesized rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine ligands derived from this compound. These compounds were shown to bind CO2 via a dearomatization/rearomatization reaction sequence, highlighting their potential in CO2 capture and storage applications (Stichauer et al., 2017).
Synthesis of Herbicides : Johnson et al. (2015) developed a cascade cyclization method involving fluoroalkyl alkynylimines and primary amines to synthesize 4-amino-5-fluoropicolinates. This method used picolinaldehyde derivatives for elaboration into potential herbicide structures (Johnson et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, “3-Bromo-5-(trifluoromethyl)pyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNYDHLVBQOAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743618 |
Source
|
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227489-83-9 |
Source
|
Record name | 5-Bromo-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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